molecular formula C8H8BrClO B1444346 1-(5-Bromo-2-chlorophenyl)ethanol CAS No. 749932-77-2

1-(5-Bromo-2-chlorophenyl)ethanol

Cat. No. B1444346
CAS RN: 749932-77-2
M. Wt: 235.5 g/mol
InChI Key: SYHAZEQRJFVIKZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)ethanol, also known as 5-Bromo-2-chlorobenzyl alcohol, is an organic compound . It has a linear formula of BrC6H3(Cl)CH2OH . The compound is colorless to yellow solid or liquid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-2-chlorophenyl)ethanol can be represented by the formula BrC6H3(Cl)CH2OH . The InChI key for this compound is FVJMYXDLWAEIKP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(5-Bromo-2-chlorophenyl)ethanone, a compound similar to 1-(5-Bromo-2-chlorophenyl)ethanol, is a colorless to yellow solid or liquid . It has a molecular weight of 233.49 .

Scientific Research Applications

Biocatalytic Synthesis of Chiral Intermediates

One significant application of related chlorophenyl alcohols is in the biocatalytic synthesis of chiral intermediates for pharmaceuticals. Microbial cells and enzymes are utilized for the asymmetric reduction of ketones to produce high-purity chiral alcohols. For example, Candida ontarioensis has been used to efficiently synthesize (R)-2-chloro-1-(3-chlorophenyl)ethanol, a key intermediate in the production of β-adrenoceptor agonists, showcasing the potential of biocatalysis in pharmaceutical synthesis with high enantiomeric excess and yield (Ni, Zhang, & Sun, 2012).

Microbial Reduction for Asthma Medication Intermediates

The asymmetric reduction of 2-chloroacetophenone by Alternaria alternata to produce (S)-1-(2-chlorophenyl)ethanol, an intermediate for L-cloprenaline (an asthma medication), highlights the applicability of microbial strains in creating valuable pharmaceutical intermediates with high conversion and optical purity (Kurbanoğlu et al., 2009).

Enzymatic Process Development for Drug Synthesis

The development of enzymatic processes for synthesizing chiral alcohols like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, used in the preparation of Ticagrelor, a medication for acute coronary syndromes, illustrates the innovation in green chemistry for drug development. Enzymatic methods offer high selectivity and yield, reducing environmental impact and simplifying production processes (Guo et al., 2017).

Scale-Up and Intensification of Bioproduction

Research on scaling up the bioproduction of (S)-1-(2-chlorophenyl)ethanol demonstrates the economic and efficiency advantages of biocatalytic methods in pharmaceutical manufacturing. By optimizing cell cultivation and reaction conditions, high yields of chiral intermediates can be achieved, paving the way for industrial applications (Eixelsberger et al., 2013).

Detoxification and Environmental Applications

The catalytic reductive dechlorination of chlorophenyl ethanol derivatives has implications for detoxifying pharmaceutical waste, highlighting a crossover application in environmental management. By converting toxic intermediates to less harmful substances, such processes contribute to safer waste disposal and reduced environmental impact (Zhou, Wang, & Sheng, 2010).

properties

IUPAC Name

1-(5-bromo-2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHAZEQRJFVIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-chlorophenyl)ethanol

Synthesis routes and methods I

Procedure details

Sodium borohydride (1.182 g, 51.4 mmol) was added to a stirred solution of 1-(5-bromo-2-chlorophenyl)ethanone (10 g, 42.8 mmol) in methanol at 0° C. The resulting bubbling white mixture was allowed to warm to ambient temperature and stirred for 2 h. The reaction mixture was quenched with acetone (50 mL) and concentrated by rotary evaporation. The residue was partitioned between ethyl acetate and water. The organic phase was dried and concentrated to yield the title compound (10 g, 99% yield) as a white solid: 1H NMR (CDCl3) δ 7.75 (d, 1H), 7.32 (m, 1H), 7.19 (m, 1H), 5.23 (q, 1H), 1.95 (d, 1H), 1.48 (d, 3H).
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1.182 g
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10 g
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0 (± 1) mol
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Yield
99%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Methyl lithium (11.6 mL, 16.3 mmol, 1.4M in ether) was added to a cooled −78° C. solution of 5-bromo-2-chloro-benzaldehyde (2.75 g, 12.5 mmol) dissolved in THF (40 mL). The reaction mixture was stirred for 15 hours and then quenched with saturated NH4Cl and extracted with EtOAc. The organic extracts were washed with 1N HCl, brine, dried over Na2SO4 and concentrated to an oil. The oil was purified by flash column chromatography (0% to 10% EtOAc in hexanes) to give the title compound as a solid (2.63 g, 91%). 1H NMR (400 MHz, CDCl3): δ 6.32 (d, J=6.3 Hz, 3 H), 2.00 (d, J=3.8 Hz, 1 H), 5.24 (m, 1 H), 7.19 (d, J=8.6 Hz, 1 H), 7.33 (dd, J=8.6, 2.5 Hz, 1 H), 7.75 (d, J=2.5 Hz, 1 H).
Quantity
11.6 mL
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2.75 g
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40 mL
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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